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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pelletierine, a piperidine alkaloid isolated from the root bark of the pomegranate tree
(Punica granatum), has garnered interest for its potential therapeutic applications, notably its
anthelmintic properties. This technical guide provides a comprehensive overview of the
physical and chemical properties of (+)-Pelletierine, intended to serve as a resource for
researchers, scientists, and professionals in drug development. The document summarizes key
guantitative data, outlines experimental methodologies for its synthesis, and visualizes relevant
chemical pathways.

Chemical Identity and Structure

(+)-Pelletierine is the dextrorotatory enantiomer of the compound 1-(piperidin-2-yl)propan-2-
one. Its chemical structure consists of a piperidine ring substituted at the 2-position with a
propan-2-one group. The stereocenter at the C2 position of the piperidine ring is in the (S)
configuration.
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Identifier Value

IUPAC Name 1-[(2S)-piperidin-2-yl]propan-2-one[1]
Synonyms (S)-(+)-Pelletierine, Pelletierine, (+)[1]
CAS Number 2858-67-5[1]

Chemical Formula CsHi1sNOJ[1]

Molecular Weight 141.21 g/mol [1]

Canonical SMILES CC(=O)C[C@@H]1CCCCN1[1]

InChl Key JEIZLWNUBXHADF-QMMMGPOBSA-N[1]

Physical Properties

The physical properties of (+)-Pelletierine are not always well-documented for the specific
enantiomer. Much of the available data pertains to "pelletierine,” which often refers to the
racemic mixture, (x)-pelletierine, also known as isopelletierine. It is important to note this
distinction when evaluating the data. Pelletierine is generally described as a colorless, volatile,
oily liquid that may turn brown upon exposure to air and has an aromatic odor.[2]
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Property Value Notes
) ) Data for "pelletierine” (likely
Melting Point 130-132 °C
the racemate).[3]
- . Data for "pelletierine” (likely
Boiling Point 195 °C
the racemate).[3]
Soluble in 20 parts of cold
- water; miscible in all o
Solubility Data for "pelletierine”.[2]

proportions with ether, alcohol,

and chloroform.

pKa (Strongest Basic)

9.86

Predicted value.[4]

Optical Rotation

Dextrorotatory (+)

The free base is dextrorotatory,
while its salts are reported to
be levorotatory.[2] A specific
rotation value for the sulfate
salt of (-)-pelletierine has been
reported as -29.5° (¢ 10.5
mg/mL H20).[5]

Chemical Properties and Reactivity

(+)-Pelletierine exhibits reactivity typical of a secondary amine and a ketone. The piperidine

nitrogen is basic and readily forms crystalline salts with acids, such as the hydrochloride and

hydrobromide salts.[6] The ketone carbonyl group can undergo typical reactions such as oxime

formation with hydroxylamine.[2] Pelletierine is also noted to be hygroscopic and should be

protected from light and acid vapors.[2][3]

Spectroscopic Data

Detailed experimental spectroscopic data specifically for (+)-Pelletierine is limited in publicly

available literature. However, predicted spectra and data for related compounds provide insight

into its spectral characteristics.
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Spectrum Type Data Highlights

Predicted spectra for (R)-Pelletierine (the (-)-
enantiomer) are available in databases.[2] Key
signals would include those for the methyl

1H NMR _
protons of the acetone moiety, the methylene
protons of the piperidine ring, and the methine

proton at the stereocenter.

Predicted spectra are available.[7]
Characteristic signals would include the
13C NMR carbonyl carbon, the carbons of the piperidine

ring, and the methyl carbon of the acetone

group.

The IR spectrum of pelletierine is expected to
show characteristic absorption bands for N-H
stretching (around 3300-3500 cm™1 for the
infrared (IR) secondary amine), C-H stretching (around 2850-
2950 cm™1), and a strong C=0 stretching for the

ketone (around 1715 cm~1).[8][9]

The mass spectrum would show a molecular ion

peak corresponding to its molecular weight
Mass Spectrometry (141.21 g/mol ). Fragmentation patterns would

likely involve cleavage of the acetone side chain

and fragmentation of the piperidine ring.

Experimental Protocols
Asymmetric Synthesis of (+)-Pelletierine

An enantioselective synthesis of (+)-Pelletierine can be achieved via a proline-catalyzed
Mannich reaction. This biomimetic approach mimics the biosynthesis of the alkaloid.[10][11]

Reaction: Al-Piperideine + Acetone — (+)-Pelletierine

Catalyst: D-Proline
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General Procedure:

A'-Piperideine is generated in situ.

The imine is reacted with a large excess of acetone in a suitable solvent mixture (e.g.,
DMSO/water).

D-proline is used as the chiral organocatalyst to induce asymmetry.

The reaction proceeds to yield (S)-(+)-pelletierine with good enantiomeric excess.[12]

Below is a diagram illustrating the workflow for the asymmetric synthesis.

Asymmetric Synthesis of (+)-Pelletierine

Starting Materials Catalyst

A'-Piperideine

catalysis

Proline-Catalyzed
Mannich Reaction

Click to download full resolution via product page
Caption: Workflow for the asymmetric synthesis of (+)-Pelletierine.

Determination of Optical Rotation

The optical rotation of a chiral compound is a fundamental physical property that is determined
using a polarimeter.[13]
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General Procedure:

o Sample Preparation: A solution of the purified (+)-Pelletierine is prepared at a known
concentration (c) in a suitable solvent (e.g., ethanol).

e Blank Measurement: The polarimeter tube is filled with the pure solvent, and a blank reading
is taken to zero the instrument.

o Sample Measurement: The tube is then filled with the sample solution, and the observed
angle of rotation (o) is measured at a specific temperature (T) and wavelength (A, typically
the sodium D-line at 589 nm).

» Calculation of Specific Rotation: The specific rotation [a] is calculated using the formula: [a] =
a/ (I x c), where 'I' is the path length of the polarimeter tube in decimeters.[13]

Biological Activity and Signaling Pathways

The primary reported biological activity of pelletierine is its anthelmintic effect, particularly
against tapeworms.[14][15] The general mechanism of action for many anthelmintic drugs
involves the disruption of the parasite’'s neuromuscular coordination, leading to paralysis and
subsequent expulsion from the host.[16][17] While the specific molecular target and signaling
pathway for pelletierine have not been fully elucidated, it is believed to act as a neuromuscular
blocking agent in helminths.

Below is a conceptual diagram illustrating the proposed general mechanism of anthelmintic
action.
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Conceptual Mechanism of Anthelmintic Action of Pelletierine
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Click to download full resolution via product page

Caption: General mechanism of anthelmintic action of pelletierine.

Conclusion

(+)-Pelletierine is a chiral piperidine alkaloid with established anthelmintic properties. This
guide has summarized its key physical and chemical characteristics, highlighting the distinction
between the pure enantiomer and its racemic form. While much of the quantitative data is
reported for the racemate, this document provides a consolidated resource for researchers.
The asymmetric synthesis of (+)-Pelletierine is achievable through organocatalytic methods.
Further research is warranted to elucidate the specific molecular targets and signaling
pathways involved in its biological activity, which could pave the way for the development of
new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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